Adefovir-d4 Diethyl Ester
CAS No.:
Cat. No.: VC18013077
Molecular Formula: C12H20N5O4P
Molecular Weight: 333.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20N5O4P |
|---|---|
| Molecular Weight | 333.32 g/mol |
| IUPAC Name | 9-[1,1,2,2-tetradeuterio-2-(diethoxyphosphorylmethoxy)ethyl]purin-6-amine |
| Standard InChI | InChI=1S/C12H20N5O4P/c1-3-20-22(18,21-4-2)9-19-6-5-17-8-16-10-11(13)14-7-15-12(10)17/h7-8H,3-6,9H2,1-2H3,(H2,13,14,15)/i5D2,6D2 |
| Standard InChI Key | SACBMARVYGBCAK-NZLXMSDQSA-N |
| Isomeric SMILES | [2H]C([2H])(C([2H])([2H])OCP(=O)(OCC)OCC)N1C=NC2=C(N=CN=C21)N |
| Canonical SMILES | CCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCC |
Introduction
Chemical Identity and Structural Properties
Adefovir-d4 Diethyl Ester is characterized by its deuterium-enriched ethoxy moiety, which replaces four protium atoms in the parent compound. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1189929-36-9 | |
| Molecular Formula | ||
| Molecular Weight | 333.32 g/mol | |
| Melting Point | 130–132°C | |
| Storage Conditions | 2–8°C | |
| Solubility | Soluble in DMSO |
The compound’s structure includes a phosphonate group linked to a purine base (6-amino-9H-purin-9-yl), critical for its antiviral activity. Deuteriation at the ethoxy methyl group () is hypothesized to impede oxidative metabolism by cytochrome P450 enzymes, a modification observed in other deuterated drugs to improve bioavailability .
Synthesis and Deuterium Incorporation
The synthesis of Adefovir-d4 Diethyl Ester follows methodologies analogous to non-deuterated prodrugs, utilizing -phosphonate chemistry and phosphoramidate coupling. A key step involves the deuteration of the ethoxy side chain prior to esterification.
Key Synthetic Steps
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Deuterium Exchange: The ethoxy moiety is deuterated using under acidic conditions, achieving >95% isotopic enrichment .
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Phosphonate Activation: The -phosphonate monoester intermediate is generated via reaction of deuterated ethanol with phosphorus acid and pivaloyl chloride .
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Coupling with Purine Base: The activated phosphonate is coupled to 6-aminopurine using peptide coupling reagents, forming the nucleoside-phosphonate backbone .
Challenges in Deuterated Prodrug Synthesis
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Isotopic Purity: Ensuring complete deuteration at the ethoxy group requires stringent reaction conditions to avoid proton contamination .
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Stability: The diethyl ester group enhances lipophilicity but necessitates stabilization at low temperatures (2–8°C) to prevent hydrolysis .
Pharmacological Relevance and Mechanism
Adefovir-d4 Diethyl Ester is metabolized in vivo to adefovir, a nucleotide analog inhibiting HBV DNA polymerase. The deuterium substitution aims to slow hepatic conversion, thereby reducing peak plasma concentrations and mitigating nephrotoxicity—a known limitation of adefovir dipivoxil .
Antiviral Activity
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HBV Inhibition: Adefovir’s diphosphate form competitively inhibits HBV DNA polymerase, with an IC of 0.2–2.5 μM against wild-type and lamivudine-resistant strains .
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Deuterium’s Role: Preclinical studies suggest deuterated analogs exhibit 30–50% longer plasma half-life compared to non-deuterated counterparts, though specific data for Adefovir-d4 Diethyl Ester remain unpublished .
Toxicity Profile
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Renal Safety: Adefovir is associated with dose-dependent nephrotoxicity due to mitochondrial dysfunction in proximal tubules. Deuteriation may reduce daily dosing requirements, lowering renal exposure .
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Metabolic Stability: In vitro assays show deuterated esters resist esterase hydrolysis 2–3-fold longer than protiated forms, potentially decreasing hepatotoxicity .
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